氧化锗铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth germanium oxide, also known as bismuth germanate, is an inorganic compound composed of bismuth, germanium, and oxygen. It is most commonly referred to by its chemical formula Bi₄Ge₃O₁₂. This compound is known for its cubic crystal structure and is widely used as a scintillator in various scientific applications. Bismuth germanium oxide is notable for its high density, good radiation hardness, and excellent scintillation properties, making it a valuable material in particle physics, nuclear medicine, and other fields .

科学研究应用

Bismuth germanium oxide has a wide range of scientific research applications:

Particle Physics: Used as a scintillator in detectors for gamma pulse spectroscopy and positron emission tomography.

Nuclear Medicine: Employed in imaging techniques due to its high scintillation efficiency and good energy resolution.

Aerospace Physics: Utilized in radiation detection and measurement instruments.

Geology Exploration: Applied in detecting and analyzing geological formations.

Nonlinear Optics: Used in the development of Pockels cells and photorefractive devices for ultraviolet range applications .

作用机制

Target of Action

Bismuth Germanium Oxide (BGO) is an inorganic chemical compound primarily used as a scintillator . Its primary targets are X-rays or gamma rays, which it interacts with to emit photons .

Mode of Action

When irradiated by X-rays or gamma rays, BGO emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm . It produces about 8500 photons per megaelectronvolt of the high-energy radiation absorbed . This property makes it useful in various fields, including particle physics, aerospace physics, nuclear medicine, and geology exploration .

Biochemical Pathways

Bismuth-based compounds have been shown to have antimicrobial properties and can inhibit the growth ofH. pylori .

Pharmacokinetics

Strategies to improve the bioavailability of bismuth-based compounds are an active area of research .

Result of Action

The primary result of BGO’s action is the emission of photons when irradiated by X-rays or gamma rays . This property is leveraged in various detection technologies, including gamma pulse spectroscopy and positron emission tomography detectors .

Action Environment

The action of BGO is influenced by environmental factors such as temperature and radiation exposure. BGO has good radiation hardness, with parameters remaining stable up to 5.10 4 Gy . It also has a high melting point of 1050 °C, which contributes to its stability .

准备方法

Synthetic Routes and Reaction Conditions: Bismuth germanium oxide can be synthesized through the dispersion of molten bismuth mixed with germanium oxide powder in a rotating reactor, followed by oxidation with oxygen. This method results in a source material containing various germanates, which improves the reactivity of the components during the homogenization process before crystal growth .

Industrial Production Methods: Commercially, bismuth germanium oxide crystals are typically grown using the Czochralski process. This method involves melting the raw materials at high temperatures (around 1100°C) and slowly pulling a seed crystal from the melt to form large, high-quality crystals. The process allows for the production of crystals in various shapes, such as cuboids or cylinders .

化学反应分析

Types of Reactions: Bismuth germanium oxide primarily undergoes oxidation and reduction reactions. It is also involved in photoconductive and electro-optical processes due to its unique properties.

Common Reagents and Conditions:

Oxidation: Bismuth germanium oxide can be oxidized using oxygen or other oxidizing agents at high temperatures.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or carbon monoxide under controlled conditions.

Major Products: The major products formed from these reactions include various germanates and oxides, depending on the specific reaction conditions and reagents used .

相似化合物的比较

Bismuth silicon oxide (Bi₁₂SiO₂₀): Similar in structure and used in photorefractive and photoconductive applications.

Bismuth titanium oxide (Bi₁₂TiO₂₀): Also used in nonlinear optics and photorefractive devices.

Germanium dioxide (GeO₂): Used in optical applications due to its high refractive index and transparency to infrared light

Uniqueness: Bismuth germanium oxide stands out due to its high density, excellent scintillation properties, and good radiation hardness. These characteristics make it particularly suitable for applications in particle physics and nuclear medicine, where high-performance scintillators are essential .

属性

CAS 编号 |

12233-56-6 |

|---|---|

分子式 |

BiGeH2O |

分子量 |

299.63 g/mol |

InChI |

InChI=1S/Bi.Ge.H2O/h;;1H2 |

InChI 键 |

SXVRBUAKJQRNTO-UHFFFAOYSA-N |

SMILES |

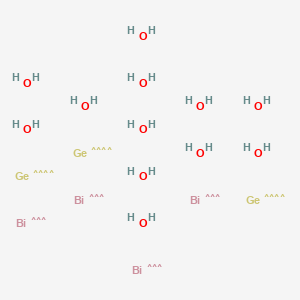

O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] |

规范 SMILES |

O.[Ge].[Bi] |

| 12233-56-6 | |

同义词 |

ismuth germanate bismuth germanium oxide bismuth germanium oxide (Bi12-Ge-O20) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BGO?

A1: BGO has a molecular formula of Bi12GeO20 and a molecular weight of 3963.74 g/mol. []

Q2: What is the crystal structure of BGO?

A2: BGO crystallizes in the cubic system with space group I23. It possesses a complex structure with germanium atoms occupying regular tetrahedra and bismuth atoms exhibiting heptacoordination with surrounding oxygen atoms. []

Q3: What are the key spectroscopic features of BGO?

A3: Raman spectroscopy reveals a rich spectrum for BGO, with 36 lines observed at 15 K, indicating a complex vibrational structure. These lines, classified by symmetry, provide insights into the material's lattice dynamics and phonon behavior. []

Q4: What are the photorefractive properties of BGO and how are they utilized?

A4: BGO exhibits photorefractivity, meaning its refractive index changes upon exposure to light. This property is valuable for applications like holographic storage and optical signal processing. []

Q5: How does chromium doping influence the optical properties of BGO?

A5: Chromium doping introduces significant changes in the optical absorption spectrum of BGO. A strong absorption band emerges, overlapping with BGO's intrinsic absorption edge, alongside a series of smaller bands. These changes are attributed to the presence of Cr4+ ions within the BGO lattice. []

Q6: How does temperature affect the photochromic behavior of BGO?

A6: BGO exhibits photochromism, a reversible color change upon light exposure. At low temperatures, exposure to UV-visible light induces distinct absorption bands. These bands anneal at different temperature ranges, providing insights into the defect structure and charge trapping mechanisms within BGO. [, ]

Q7: What are the key acoustic properties of BGO and their significance?

A7: BGO possesses piezoelectric properties, meaning it generates an electric charge when subjected to mechanical stress. This property makes it suitable for applications like surface acoustic wave (SAW) devices, used in signal processing and sensing. [, , ]

Q8: How do plate modes influence the performance of BGO-based SAW devices?

A8: In BGO-based SAW devices, the interaction of surface acoustic waves with the substrate's plate modes can lead to spurious responses and affect device performance. Understanding and controlling these interactions is crucial for optimizing device design and operation. []

Q9: Why is BGO a suitable material for radiation detection?

A9: BGO's high density and effective atomic number make it an efficient absorber of gamma rays. This property, combined with its scintillation properties (emitting light when ionizing radiation interacts with it), makes BGO valuable for applications like medical imaging (PET scanners) and high-energy physics experiments. [, , ]

Q10: How does the performance of BGO compare to other scintillating materials?

A10: While BGO offers high stopping power for gamma rays, its light yield is lower compared to some other scintillators like LSO:Ce. This trade-off needs to be considered depending on the specific application requirements. []

Q11: How is the quenching factor for oxygen recoil energy measured in BGO scintillators?

A11: Researchers utilize monoenergetic neutron sources to analyze neutron elastic scattering events with oxygen nuclei within the BGO crystal. By carefully studying the energy deposition and light output, they can determine the quenching factor as a function of recoil energy, providing crucial information for dark matter and neutrino experiments. []

Q12: How does the stability of BGO affect its applications?

A12: BGO is known for its good chemical stability, making it suitable for use in various environments. This stability is crucial for long-term performance in applications like radiation detection and optical devices. []

Q13: How is computational chemistry employed in BGO research?

A13: Computational methods like Monte Carlo simulations are used to study the interaction of radiation with BGO detectors. These simulations help optimize detector design, predict performance characteristics, and analyze experimental data. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)